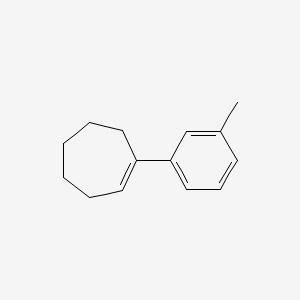

1-(3-Methylphenyl)cycloheptene

Description

Structure

3D Structure

Properties

CAS No. |

93896-82-3 |

|---|---|

Molecular Formula |

C14H18 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

1-(3-methylphenyl)cycloheptene |

InChI |

InChI=1S/C14H18/c1-12-7-6-10-14(11-12)13-8-4-2-3-5-9-13/h6-8,10-11H,2-5,9H2,1H3 |

InChI Key |

MSPDQLVFMLVLFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CCCCCC2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 1 3 Methylphenyl Cycloheptene

Cycloaddition Reactions of Cycloheptene (B1346976) Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. For cycloheptene derivatives, the reactivity of the double bond is central to these transformations.

[3+2] Cycloaddition Reactivity and Selectivity

The [3+2] cycloaddition is a concerted pericyclic reaction involving a 1,3-dipole and a dipolarophile (in this case, the cycloheptene derivative) to form a five-membered ring. wikipedia.org Common 1,3-dipoles include species like nitrones, azides, and nitrile oxides. The reaction proceeds through a single transition state, leading to the formation of a new C-C and a new C-O or C-N bond simultaneously. wikipedia.org

The selectivity of these reactions is largely dictated by frontier molecular orbital (FMO) theory. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the reaction's facility and regiochemistry.

Normal-electron-demand: When the cycloheptene derivative acts as a standard alkene (dipolarophile), its HOMO interacts with the LUMO of the 1,3-dipole. For an alkene bearing an alkyl or aryl group, this interaction typically favors the formation of a 5-substituted isoxazolidine (B1194047) (in the case of a nitrone dipole). wikipedia.org

Inverse-electron-demand: If the cycloheptene were substituted with strong electron-withdrawing groups, the dominant interaction would be between the LUMO of the dipolarophile and the HOMO of the dipole, leading to the 4-substituted regioisomer. wikipedia.org

For 1-(3-methylphenyl)cycloheptene, the methylphenyl group is weakly electron-donating, suggesting that in reactions with typical nitrones, the formation of the 5-aryl-substituted heterocyclic product would be favored. The regioselectivity in these non-polar reactions is often controlled by the least electronegative atom of the 1,3-dipole, which governs the asynchronous formation of the new single bonds. mdpi.com

Regio- and Stereochemical Aspects in Diels-Alder Reactions

In the Diels-Alder reaction, a [4+2] cycloaddition, the cycloheptene derivative acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. vanderbilt.edu This reaction is a concerted, single-step process proceeding through an "aromatic" transition state. vanderbilt.edu

Regiochemistry: When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the regioselectivity is predictable. The outcome is often explained by considering the electronic properties of the reactants. vanderbilt.edumasterorganicchemistry.com Dienes with electron-donating groups (EDG) and dienophiles with electron-withdrawing groups (EWG) generally react fastest. While the methylphenyl group is not a strong EWG, its electronic influence, along with that of substituents on the diene, directs the orientation of the addition. The general rules are:

"Ortho" Product: A 1-substituted diene tends to form the 1,2-adduct. masterorganicchemistry.com

"Para" Product: A 2-substituted diene tends to form the 1,4-adduct. masterorganicchemistry.com

This selectivity can be rationalized by aligning the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile. vanderbilt.edu

Stereochemistry: The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. vanderbilt.edumasterorganicchemistry.com

Dienophile Stereochemistry: Substituents that are cis on the dienophile will remain cis in the product. vanderbilt.edumasterorganicchemistry.com

Endo Rule: For cyclic dienophiles, the endo transition state is generally favored over the exo transition state. This preference is due to secondary orbital overlap, an additional stabilizing interaction between the p-orbitals of the diene and the substituent on the dienophile. vanderbilt.edulibretexts.org This leads to the major product having the dienophile's substituent oriented cis to the outer rim of the diene. vanderbilt.edu

Isomerization and Rearrangement Phenomena in Cycloalkene Systems

Cycloalkenes, including substituted cycloheptenes, can undergo various isomerization and rearrangement reactions, often driven by the pursuit of greater thermodynamic stability or controlled by kinetic factors.

Olefin Isomerization Catalysis and Kinetic Control

Olefin isomerization involves the migration of a double bond within a molecule. This process can be catalyzed by acids, bases, or transition metals and can be governed by either thermodynamic or kinetic control. researchgate.netsdsu.edu

Thermodynamic Control: Under these conditions (e.g., higher temperatures), the reaction is reversible, and the most stable isomer is the major product. sdsu.edu For cycloalkenes, internal, more substituted double bonds are generally more stable than terminal ones.

Kinetic Control: Under these conditions (e.g., lower temperatures, specific catalysts), the major product is the one that is formed fastest, regardless of its ultimate stability. researchgate.netnih.gov Achieving kinetic control can be challenging but allows for the synthesis of less stable isomers. researchgate.net

Various catalysts have been developed to control the selectivity of isomerization. Cobalt and Ruthenium-based complexes are particularly effective. sdsu.edunih.gov For instance, certain cobalt-pincer complexes can achieve high kinetic control, favoring less-hindered olefin products due to ligand effects on the β-hydride elimination step. researchgate.net Light-driven methods using photoredox and chromium cocatalysis have even enabled contra-thermodynamic isomerization, converting more stable internal olefins into less stable terminal isomers. acs.org

| Catalyst Type | Typical Control | Mechanism Principle | Selectivity Notes |

|---|---|---|---|

| Brønsted/Lewis Acids | Thermodynamic | Proceeds via carbocation intermediates. | Favors the most stable, highly substituted alkene. |

| Strong Bases (e.g., alkoxides) | Thermodynamic | Proceeds via carbanion intermediates. | Equilibrates to the most stable conjugated or internal alkene. |

| Transition Metals (Co, Ru, Ni) | Kinetic or Thermodynamic | Migratory insertion / β-hydride elimination sequence. | Selectivity can be finely tuned by ligand structure. researchgate.net |

| Photoredox Catalysts (with Cr) | Contra-Thermodynamic | Stepwise photo-induced electron transfer to form allyl intermediates. acs.org | Allows formation of less stable isomers from more stable ones. acs.org |

Ring Contraction Processes in Cycloheptene Products

Ring contractions are rearrangements that convert a larger ring into a smaller, often more stable, one. chemistrysteps.com Cycloheptane (B1346806) systems can contract to form six-membered rings. These processes can be initiated through various intermediates, including cations, anions, or carbenoids. wikipedia.org

A common pathway for ring contraction is a cationic rearrangement. wikipedia.org For a cycloheptene derivative, this could be initiated by converting the double bond into a species with a leaving group on an adjacent carbon. For example:

Epoxidation: The double bond of this compound is treated with a peroxy acid to form an epoxide.

Lewis Acid Catalysis: The epoxide is treated with a Lewis acid, which coordinates to the oxygen atom, facilitating ring-opening to form a carbocation. chemistrysteps.com

Rearrangement: A 1,2-alkyl shift occurs, where a bond within the seven-membered ring migrates, breaking the C-C bond and forming a new bond to the carbocation center. This results in the formation of a more stable six-membered ring with a tertiary carbocation. chemistrysteps.com

Quenching: The resulting carbocation is then trapped by a nucleophile.

Another example is the stereospecific ring contraction of bromocycloheptenes, which can proceed through a dyotropic rearrangement involving the simultaneous migration of two sigma bonds. nih.govacs.orgrsc.org This process can be facile, sometimes occurring spontaneously upon exposure to silica (B1680970) gel. nih.govacs.org

Unusual Rearrangements in Substituted Cyclohexene Carboxamide Derivatives

While not directly involving a cycloheptene ring, the study of rearrangements in related cyclic systems like cyclohexenes provides valuable mechanistic insight. Research on 6-(hydroxymethyl)-N-substituted-cyclohex-3-ene-1-carboxamide derivatives has revealed unusual rearrangement pathways during bromination and epoxidation reactions. acs.orgresearchgate.net

Instead of simple addition to the double bond, these reactions lead to the formation of substituted bicyclic lactones. acs.org The key to these rearrangements is the participation of the neighboring hydroxymethyl (-CH2OH) and amide (-CONHR) groups. acs.orgresearchgate.net

During bromination, for instance, the reaction is proposed to proceed as follows:

Initial attack of bromine on the alkene forms a bromonium ion.

The neighboring amide or hydroxyl group acts as an internal nucleophile, attacking to form a bicyclic intermediate.

This intermediate then undergoes rearrangement and, in the case of bromination, can form an iminium salt. researchgate.net

Subsequent hydrolysis yields the final bicyclic lactone product. researchgate.net

These findings demonstrate that functional groups appended to a cycloalkene ring can dramatically alter reaction pathways, leading to complex and unexpected skeletal reorganizations. acs.orgresearchgate.net

| Starting Material | Reaction | Key Intermediate | Final Product Type |

|---|---|---|---|

| 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide | Bromination (Br₂) | Iminium Salt | Bicyclic Lactone |

| 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | Epoxidation (m-CPBA) | Epoxy-lactone | Bicyclic Lactone |

Functionalization Reactions at the Cycloheptene Moiety

Dihydroxylation of Cycloheptene Olefins

Dihydroxylation of alkenes is a fundamental reaction that introduces two hydroxyl groups across a double bond, leading to the formation of 1,2-diols or glycols. This transformation can proceed through either syn- or anti-dihydroxylation pathways, depending on the reagents employed. libretexts.org

For cycloheptene olefins, including aryl-substituted derivatives, dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield syn-diols. libretexts.orgkhanacademy.org The reaction with osmium tetroxide is a concerted process involving a cyclic osmate ester intermediate, which ensures the addition of both hydroxyl groups to the same face of the double bond. wikipedia.org Due to the toxicity and cost of osmium tetroxide, catalytic versions of this reaction, such as the Upjohn and Sharpless asymmetric dihydroxylations, are often preferred. wikipedia.orgwikipedia.org These methods use a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.org

Alternatively, anti-dihydroxylation can be accomplished in a two-step procedure involving initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide. libretexts.orgyoutube.com The nucleophilic attack of water on the protonated epoxide occurs from the face opposite to the epoxide oxygen, resulting in the formation of a trans-diol. libretexts.org

Table 1: Dihydroxylation Methods for Alkenes

| Method | Reagents | Stereochemistry | Product |

| syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO2. NaHSO₃/H₂O | syn-addition | cis-1,2-Diol |

| syn-Dihydroxylation | cold, dilute KMnO₄, NaOH | syn-addition | cis-1,2-Diol |

| anti-Dihydroxylation | 1. m-CPBA or other peroxy acid2. H₃O⁺ | anti-addition | trans-1,2-Diol |

Electrophilic Addition Reactions: Bromination and Epoxidation

The double bond of the cycloheptene moiety in this compound is susceptible to electrophilic attack. Two important examples of such reactions are bromination and epoxidation.

Bromination:

The addition of bromine (Br₂) across the double bond of an alkene is a classic electrophilic addition reaction. For aryl-substituted cycloalkenes, this reaction typically proceeds through a cyclic bromonium ion intermediate. pressbooks.pub The subsequent nucleophilic attack by a bromide ion leads to the formation of a trans-dibromide. nih.gov

In the case of 1-phenyl-substituted cycloalkenes, such as the closely related 1-phenylcyclohexene and 1-phenylcyclooctene (B15478106), the reaction with brominating agents like N-bromosuccinimide (NBS) has been studied. documentsdelivered.comresearchgate.net The reaction of 1-phenylcyclooctene with NBS has been shown to yield a mixture of products, including allylic bromides and dienes, arising from both addition and substitution pathways. researchgate.net The steric course of bromine addition to 1-phenylcyclohexene is influenced by the solvent and the specific brominating agent used. documentsdelivered.com The phenyl group can influence the stability of the intermediate carbocation, thereby affecting the regioselectivity and stereoselectivity of the addition. stackexchange.com

Epoxidation:

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents to form an epoxide. libretexts.org This reaction involves the transfer of an oxygen atom to the double bond in a concerted mechanism. libretexts.org For aryl-substituted alkenes, the rate of epoxidation can be influenced by the electronic properties of the aromatic ring. organic-chemistry.orgnih.gov

Studies on the epoxidation of the analogous compound 1-phenylcyclohexene have been reported. lookchem.comresearchgate.netlboro.ac.uk Various catalytic systems have been developed for the epoxidation of such unfunctionalized alkenes, often employing hydrogen peroxide as the primary oxidant in the presence of a catalyst. organic-chemistry.orgresearchgate.net For instance, manganese-based catalysts have been shown to be effective for the epoxidation of various aryl-substituted and cyclic alkenes. organic-chemistry.org The electron-rich nature of the double bond in this compound, enhanced by the methylphenyl substituent, would be expected to facilitate the electrophilic attack by the oxidizing agent.

Table 2: Electrophilic Addition Reactions of Aryl-Substituted Cycloalkenes

| Reaction | Reagent | Intermediate | Product |

| Bromination | Br₂ | Cyclic Bromonium Ion | trans-Dibromide |

| Epoxidation | m-CPBA | Concerted Transition State | Epoxide |

Reactivity Towards Nucleophiles and Electrophiles

The chemical reactivity of this compound is dictated by the interplay of its two key structural features: the nucleophilic carbon-carbon double bond of the cycloheptene ring and the electrophilic character that can be induced at certain positions.

Reactivity towards Electrophiles:

The π-electron cloud of the cycloheptene double bond makes it inherently nucleophilic and thus reactive towards electrophiles. libretexts.org The initial step in many reactions involving this moiety is the attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate. libretexts.org The stability of this carbocation is a crucial factor in determining the reaction pathway. In the case of this compound, the resulting carbocation would be at a tertiary carbon and further stabilized by resonance with the adjacent 3-methylphenyl group. This stabilization enhances the reactivity of the alkene towards electrophilic addition. stackexchange.com Common electrophilic additions include the reactions with protic acids (e.g., HBr, HCl), which proceed via a carbocation mechanism to yield the corresponding haloalkanes. libretexts.org

Reactivity towards Nucleophiles:

Generally, simple alkenes are not susceptible to direct nucleophilic attack due to the electron-rich nature of the double bond. wikipedia.org However, nucleophilic attack on the cycloheptene ring of this compound can occur under specific conditions, typically after an initial reaction that introduces an electrophilic center. For example, in the case of epoxide ring-opening, a nucleophile attacks one of the carbon atoms of the epoxide ring. wikipedia.org This reaction is often catalyzed by either acid or base. Under acidic conditions, the epoxide is protonated, and the nucleophile attacks the more substituted carbon due to the partial positive charge being better stabilized at that position. Under basic conditions, the nucleophile attacks the less sterically hindered carbon atom in an Sₙ2-like manner. wikipedia.org

Furthermore, nucleophilic aromatic substitution is generally not favored on the phenyl ring unless it is activated by strong electron-withdrawing groups, which is not the case for the 3-methylphenyl substituent. libretexts.org The presence of electron-donating groups, such as the methyl group, would further deactivate the ring towards nucleophilic attack. libretexts.org

Table 3: Summary of Reactivity

| Reagent Type | Reactivity of Cycloheptene Moiety | Influencing Factors |

| Electrophiles | High | Nucleophilicity of the double bond, stability of the intermediate carbocation. |

| Nucleophiles | Low (direct attack) | Electron-rich nature of the double bond. Attack is possible on activated intermediates (e.g., epoxides). |

Advanced Spectroscopic Analysis and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. Protons in different locations will resonate at different frequencies. Furthermore, the interaction between neighboring, non-equivalent protons, known as spin-spin coupling, results in the splitting of signals into multiplets, with the coupling constant (J) providing information about the number and relative orientation of these neighbors.

For 1-(3-Methylphenyl)cycloheptene, one would expect to see distinct signals for the aromatic protons of the 3-methylphenyl group, the vinylic proton on the cycloheptene (B1346976) ring, the allylic protons adjacent to the double bond, the protons of the methyl group, and the remaining methylene (B1212753) protons of the seven-membered ring.

Interactive Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.2 | Multiplet | - |

| Vinylic (=CH-) | 5.8 | Triplet | 7.0 |

| Allylic (-CH₂-C=) | 2.2 - 2.4 | Multiplet | - |

| Methyl (Ar-CH₃) | 2.35 | Singlet | - |

Note: This table is illustrative. Actual chemical shifts and coupling constants would need to be determined experimentally.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of a ¹³C signal depends on its hybridization (sp³, sp², sp) and the electronegativity of the atoms attached to it.

In the ¹³C NMR spectrum of this compound, separate resonances would be observed for the quaternary and methine carbons of the aromatic ring, the two sp² hybridized carbons of the cycloheptene double bond, the methyl carbon, and the five sp³ hybridized methylene carbons of the cycloheptene ring.

Interactive Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary (Ar-C) | 138 - 142 |

| Alkene Quaternary (C=) | 135 - 140 |

| Aromatic Methine (Ar-CH) | 125 - 130 |

| Alkene Methine (=CH) | 120 - 125 |

| Cycloheptene Methylene (-CH₂-) | 25 - 35 |

Note: This table is illustrative. Actual chemical shifts would need to be determined experimentally.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms. A COSY spectrum reveals correlations between coupled protons, allowing for the tracing of proton networks through the molecule. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. These techniques are invaluable for unambiguously assigning the signals observed in the 1D ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic fingerprint of the functional groups present.

FT-IR spectroscopy is particularly useful for identifying the functional groups within a molecule. The absorption of infrared radiation causes bonds to stretch and bend at characteristic frequencies. For this compound, key vibrational bands would be expected for the C-H stretching of the aromatic ring and the cycloalkene ring, the C=C stretching of both the aromatic ring and the double bond in the cycloheptene moiety, and C-H bending vibrations.

Interactive Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Alkene =C-H Stretch | 3010 - 3040 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Alkene C=C Stretch | 1640 - 1680 | Medium-Weak |

Note: This table presents typical frequency ranges for the expected functional groups.

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud. Symmetrical, non-polar bonds often produce strong Raman signals. The C=C double bond in the cycloheptene ring and the symmetric breathing modes of the aromatic ring in this compound would be expected to show characteristic Raman scattering.

Advanced Spectroscopic and Structural Analysis of this compound in Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic analysis and structural characterization of the compound "this compound" is not publicly available.

To generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, specific research findings are necessary. This includes data from High-Resolution Mass Spectrometry (HR-MS), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography for this particular chemical entity.

Without access to published research detailing these analyses for this compound, it is not possible to provide the detailed findings, data tables, and in-depth discussion required for the following sections:

X-ray Crystallography for Definitive Solid-State Structure Determination

Therefore, the content for the specified article structure cannot be generated at this time. Further experimental research and publication on the synthesis and characterization of this compound would be required to populate these sections with the requisite scientific detail.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reaction mechanisms. These computational methods are essential for understanding the intricate details of electronic structure and for profiling the reactivity of chemical compounds like 1-(3-Methylphenyl)cycloheptene.

Density Functional Theory (DFT) Studies of Ground States and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for calculating the geometries and formation enthalpies of molecules. semanticscholar.org DFT methods, such as B3LYP, are often employed to achieve results that are in good agreement with experimental data. nih.govmdpi.com This approach allows for the study of both ground states and the transition states of reactions, providing crucial information about reaction pathways and stability. mdpi.comdntb.gov.ua For instance, DFT calculations can be used to determine the optimized molecular structure and analyze the potential energy surface of a molecule. dntb.gov.ua

Table 1: Illustrative Data from DFT Calculations on a Representative Organic Molecule

| Parameter | Calculated Value |

| Ground State Energy | -X.XXX Hartrees |

| HOMO Energy | -Y.YY eV |

| LUMO Energy | +Z.ZZ eV |

| Dipole Moment | D.DD Debye |

Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

Molecular Electron Density Theory (MEDT) for Understanding Chemical Reactivity

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.govencyclopedia.pub This theory is instrumental in analyzing reaction mechanisms, particularly for processes like cycloadditions. rsc.orgsemanticscholar.org MEDT studies provide insights into the polar nature of reactions by examining the global electron density transfer (GEDT) at the transition state. nih.gov A significant GEDT value indicates a more polar reaction mechanism. nih.gov This framework moves beyond orbital-based analyses, such as Frontier Molecular Orbital (FMO) theory, to provide a more direct understanding of reactivity based on the observable electron density. encyclopedia.pub

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and symmetry of these frontier orbitals are key to understanding many chemical reactions, including pericyclic reactions. imperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. dntb.gov.ua FMO analysis is a complementary approach to other theories and can predict whether a reaction is thermally or photochemically allowed. imperial.ac.uk

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, Lewis-like description of the bonding within a molecule. wisc.edu It is used to understand intermolecular and intramolecular interactions by examining donor-acceptor (hyperconjugative) interactions. rsc.orgtaylorfrancis.com NBO analysis can reveal the hybridization of atomic orbitals contributing to bonds and the delocalization of electron density, which can be crucial for explaining phenomena like the anomeric effect. rsc.orgq-chem.com This method breaks down the complex molecular wavefunction into localized 1-center (lone pairs) and 2-center (bonds) contributions, offering a more intuitive chemical picture. q-chem.com Visualization of NBOs can be achieved with specialized software. joaquinbarroso.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dedergipark.org.tr The MEP is the force experienced by a positive test charge at a particular point in the vicinity of a molecule. uni-muenchen.de It is typically mapped onto the molecule's electron density surface, with different colors representing different potential values. wolfram.com Red regions indicate negative potential and are attractive to electrophiles, while blue regions indicate positive potential and are susceptible to nucleophilic attack. preprints.org Green areas represent neutral potential. wolfram.com MEP analysis is a valuable guide for assessing a molecule's reactivity. uni-muenchen.de

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. jussieu.frjussieu.fr It provides a clear picture of the electron distribution in a molecule, helping to distinguish between different types of bonding. researchgate.netresearchgate.net The Localized Orbital Locator (LOL) is a related scalar field that also provides an intuitive picture of chemical bonding and can be particularly effective in distinguishing between different degrees of π-electron delocalization. researchgate.net Both ELF and LOL analyses are valuable for understanding the electronic structure and bonding in complex molecular systems. jussieu.frresearchgate.net Time-dependent ELF can also be used to observe the dynamics of bond formation and breaking during a chemical reaction. aps.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. For this compound, the primary focus would be on the puckering of the cycloheptene (B1346976) ring and the orientation of the 3-methylphenyl substituent relative to the ring. The cycloheptene ring can adopt several low-energy conformations, such as the chair and boat forms. The presence of the bulky 3-methylphenyl group will influence the relative stability of these conformations due to steric interactions. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the geometries and energies of the different possible conformers. researchgate.netyoutube.comlibretexts.orgresearchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time. mdpi.comnih.gov By simulating the motions of the atoms at a given temperature, MD can reveal how the molecule transitions between different conformations and how it interacts with its environment (e.g., a solvent). For this compound, an MD simulation could show the flexibility of the cycloheptene ring and the rotation of the phenyl group. This information is valuable for understanding the molecule's dynamic properties and its potential to interact with other molecules. mdpi.comnih.gov

A hypothetical energy profile for the conformational landscape of this compound, as might be determined by computational analysis, is presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Chair-Axial | 0.00 | 45 |

| Chair-Equatorial | 1.25 | 175 |

| Twist-Chair | 2.50 | 95 |

Note: This data is illustrative and intended to represent the type of information obtained from conformational analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. For this compound, a key area of investigation would be its reactivity at the double bond, for example, in electrophilic addition reactions.

Using quantum mechanical methods, one could model the approach of an electrophile (e.g., H⁺ or Br⁺) to the double bond of this compound. The calculations would aim to:

Identify the transition state structure: This is the highest energy point along the reaction coordinate and is critical for determining the activation energy.

Characterize any intermediates: For example, in electrophilic addition, a carbocation intermediate would be formed. The stability of this intermediate would be influenced by the position of the methylphenyl group.

Determine the reaction pathway: The calculations would show the sequence of bond-making and bond-breaking events that constitute the reaction mechanism.

These computational studies could predict whether the reaction proceeds via a stepwise or concerted mechanism and could explain the regioselectivity and stereoselectivity of the reaction. mdpi.com

Prediction and Characterization of Chemical Properties and Reactivity Parameters

Computational chemistry allows for the prediction of a wide range of chemical properties and reactivity parameters that provide a quantitative measure of a molecule's behavior. researchgate.net

Chemical hardness (η) is a concept derived from Density Functional Theory that quantifies the resistance of a molecule to changes in its electron distribution. chemrxiv.org It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as follows:

η = (ELUMO - EHOMO) / 2

Table 2: Hypothetical Reactivity Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

| Chemical Hardness (η) | 2.7 |

| Chemical Potential (μ) | -3.5 |

Note: This data is for illustrative purposes only.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. matilda.sciencenih.govdntb.gov.uadigitellinc.comresearchgate.net Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large β values are sought after for applications such as frequency doubling of light.

The NLO properties of this compound could be investigated using time-dependent DFT (TD-DFT) calculations. digitellinc.com These calculations would determine the molecule's response to an external electric field. The presence of the π-conjugated system of the phenyl ring attached to the cycloheptene moiety might give rise to modest NLO properties. The calculations would provide values for the different components of the hyperpolarizability tensor, which can be used to calculate the total hyperpolarizability.

Advanced Synthetic Applications and Derivatization Strategies

Role of 1-(3-Methylphenyl)cycloheptene as a Key Synthetic Intermediate

There is no available information detailing the use of this compound as a foundational molecule or building block for the synthesis of other compounds.

Synthesis of Complex Polycyclic Structures Incorporating Cycloheptene (B1346976) Moieties

Stereoselective Synthesis of Cycloheptene-Containing Compounds

There are no documented examples of stereoselective reactions where this compound is used as a starting material to control the three-dimensional arrangement of the resulting products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Methylphenyl)cycloheptene, and how can reaction efficiency be validated?

- Methodology :

- Friedel-Crafts Acylation : React 3-methylacetophenone (CAS 51772-30-6) with cycloheptene derivatives under acidic conditions to introduce the cycloheptene moiety. Monitor reaction progress using TLC and adjust catalyst loading (e.g., AlCl₃) to optimize yield .

- Ring-Closing Metathesis : Utilize Grubbs catalyst to form the cycloheptene ring from diene precursors. Validate purity via ¹H NMR (δ 5.2–5.8 ppm for alkene protons) and GC-MS to confirm molecular weight .

Q. How is ¹H NMR used to confirm the structural integrity and purity of this compound?

- Procedure :

- Assign peaks for the cycloheptene ring (δ 1.5–2.5 ppm for methylene protons, δ 5.2–5.8 ppm for vinyl protons) and 3-methylphenyl group (δ 2.3 ppm for methyl, δ 6.7–7.3 ppm for aromatic protons).

- Use high-resolution NMR (≥400 MHz) to resolve overlapping signals. Integrate peaks to quantify purity (>95% for research-grade samples) .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Solubility : The compound is soluble in chlorinated solvents (e.g., chloroform, DCM) and sparingly soluble in methanol. Pre-dissolve in DMSO for biological assays .

- Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the cycloheptene ring. Monitor degradation via UV-Vis (λ ~250 nm for conjugated dienes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like 1-methylcycloheptene derivatives during synthesis?

- Approach :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ru-based) for regioselectivity. For example, Ru catalysts in metathesis reduce isomerization byproducts .

- Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal decomposition. Use DSC to identify exothermic side reactions .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Tools :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., cycloheptene ring vs. aryl group).

- Molecular Dynamics : Simulate solvent interactions to assess aggregation behavior in polar solvents .

Q. How does ozonolysis of this compound contribute to secondary organic aerosol (SOA) formation in atmospheric studies?

- Experimental Design :

- Chamber Studies : React the compound with ozone (50–100 ppb) in a Teflon chamber under controlled humidity. Monitor SOA growth using SMPS/CPMA .

- Speciation : Analyze SOA composition via LC/MS for carbonyl-containing products (e.g., dicarbonyls, carboxylic acids) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectroscopic data for structurally similar compounds?

- Case Study : For 3-methylpropiophenone (CAS 51772-30-6), literature reports melting points ranging from -4.4°C to 235°C (estimated).

- Resolution :

- Verify sample purity via HPLC (>99%) and DSC.

- Consider polymorphism or solvent-trapping effects in crystallography .

Applications in Drug Development

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

- In Vitro Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.